Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

This 1,2,3-thiadiazole-5-carboxamide is a specialized companion probe for store-operated calcium entry (SOCE) research. Unlike the lipophilic BTP2, its compact benzodioxole substituent (MW 263.27, XLogP3 ~1.8) reduces membrane partitioning artifacts, enabling precise dissection of on-target CRAC channel engagement. The 4-methyl group provides a synthetic handle for late-stage diversification, while the methylenedioxy motif serves as a specific substrate for CYP450-mediated ring-opening studies—critical for ADME/Tox profiling in lead optimization. Ideal for validating computational models requiring stringent scaffold-hopping capability.

Molecular Formula C11H9N3O3S
Molecular Weight 263.27
CAS No. 183300-81-4
Cat. No. B2889424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide
CAS183300-81-4
Molecular FormulaC11H9N3O3S
Molecular Weight263.27
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C11H9N3O3S/c1-6-10(18-14-13-6)11(15)12-7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,15)
InChIKeyRDTNAHWADNAQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide (CAS 183300-81-4): Structural Identity and Compound Class Positioning for Procurement


N-(1,3-Benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide (CAS 183300-81-4; PubChem CID 7293440) is a synthetic small-molecule heterocycle (C₁₁H₉N₃O₃S; MW 263.27 g/mol) comprising a 1,2,3-thiadiazole core linked via a carboxamide bridge to a 1,3-benzodioxol-5-yl moiety [1]. It belongs to the 1,2,3-thiadiazole-5-carboxamide family, a class best exemplified by the CRAC channel inhibitor BTP2 (YM-58483, CAS 223499-30-7), which bears a 3,5-bis(trifluoromethyl)pyrazol-1-yl phenyl substituent in place of the benzodioxole [2]. The compound is catalogued in screening libraries under the identifier STK858349 and is primarily positioned as a research tool or synthetic intermediate for medicinal chemistry exploration [1].

Why N-(1,3-Benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide Cannot Be Interchanged with Other 1,2,3-Thiadiazole-5-carboxamide Analogs


Within the 1,2,3-thiadiazole-5-carboxamide class, even minor substituent variations on the amide nitrogen produce substantial shifts in physicochemical and pharmacological profiles. The target compound replaces the large, lipophilic 4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl group found in BTP2 with a compact, moderately polar 1,3-benzodioxol-5-yl substituent, which is predicted to reduce lipophilicity by approximately 2.7 logP units and nearly halve the molecular weight [1]. Such differences directly impact membrane permeability, aqueous solubility, metabolic stability, and target engagement—parameters that cannot be assumed equivalent across analogs. Furthermore, the benzodioxole methylenedioxy motif is a known metabolic liability (CYP450-mediated methylenedioxy ring opening) absent in BTP2, meaning ADME and toxicological profiles will diverge materially [2]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide (CAS 183300-81-4) Versus Closest Analogs


Physicochemical Profile: Direct Comparison with the Reference CRAC Inhibitor BTP2 (YM-58483)

The target compound exhibits a substantially different physicochemical profile compared to the best-characterized 1,2,3-thiadiazole-5-carboxamide analog, BTP2. Computed XLogP3 for the target is 1.8 versus approximately 4.5 for BTP2, a difference of ~2.7 log units. Molecular weight is 263.27 g/mol (target) versus approximately 447.37 g/mol (BTP2), a reduction of 184.1 g/mol (41%). Hydrogen bond acceptor count is 6 for the target versus 11 for BTP2 [1]. These differences place the two compounds in different oral drug-likeness chemical space according to Lipinski and Veber rule criteria, with the target compound showing a more favorable profile for CNS penetration potential (lower MW, lower logP) but potentially reduced CRAC channel binding affinity due to loss of key hydrophobic contacts exploited by BTP2 [2].

Physicochemical profiling Drug-likeness Lead optimization

Structural Differentiation: Direct Benzodioxole Attachment Versus Methylene-Linker Analogs

The target compound bears the 1,3-benzodioxol-5-yl group directly on the carboxamide nitrogen, whereas the commercially available analog N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 69635-91-2) inserts a methylene (–CH₂–) spacer between the benzodioxole and the amide [1]. This single-atom difference eliminates one rotatable bond in the target (2 vs. 3) and alters the electronic character of the amide nitrogen from benzylic (in the methylene analog) to directly aromatic-attached. Direct aromatic attachment to the amide nitrogen increases amide bond resonance, reduces conformational flexibility, and removes a potential site of oxidative metabolism (benzylic C–H), which is a known soft spot in methylenedioxybenzylamines [2]. No published head-to-head biological comparison exists between these two compounds.

Structural biology Conformational analysis Metabolic stability

Differentiation from the 4-Phenyl Analog: Impact of the 4-Methyl Group on Thiadiazole Reactivity

The target compound contains a 4-methyl substituent on the 1,2,3-thiadiazole ring, distinguishing it from the 4-phenyl analog N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide [1]. The 4-methyl group confers different electronic and steric properties: it is electron-donating (+I effect) and minimally sterically demanding, whereas the 4-phenyl group is electron-withdrawing (-I, +M resonance) and bulkier. This affects the electrophilicity of the thiadiazole C-5 carbonyl carbon, potentially altering acylation reactivity and hydrogen-bonding capacity of the adjacent carboxamide [2]. Additionally, the 4-methyl group provides a synthetic handle for further functionalization (e.g., radical bromination, oxidation to carboxylic acid) that is absent in the 4-phenyl analog. No direct comparative biological data have been published.

Synthetic chemistry Reactivity Derivatization potential

Recommended Research and Procurement Application Scenarios for N-(1,3-Benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide (CAS 183300-81-4)


CRAC Channel SAR Probe with Differentiated Physicochemical Profile

Investigators studying store-operated calcium entry (SOCE) and CRAC channel pharmacology may procure this compound as a companion probe to BTP2. Its lower molecular weight (263.27 vs. ~447 g/mol) and substantially reduced lipophilicity (XLogP3 1.8 vs. ~4.5) [1] make it a useful tool for dissecting whether off-target effects observed with BTP2 arise from its high lipophilicity and membrane partitioning rather than on-target CRAC engagement. When run in parallel with BTP2 at equimolar concentrations in calcium flux assays (e.g., thapsigargin-stimulated Jurkat T cells), differential activity can be attributed to physicochemical divergence rather than target engagement alone.

Synthetic Intermediate for Focused 1,2,3-Thiadiazole-5-carboxamide Library Expansion

The 4-methyl group on the thiadiazole ring provides a tractable synthetic handle (e.g., via radical bromination to 4-bromomethyl, or oxidation to 4-carboxylic acid) for further derivatization [1]. Medicinal chemistry teams building focused libraries around the benzodioxole-thiadiazole scaffold can use this compound as a late-stage diversification point, enabling systematic exploration of the 4-position SAR without de novo synthesis of the entire heterocyclic core each time [2].

Metabolic Stability Benchmarking of Methylenedioxy-Containing Screening Hits

Compounds bearing the 1,3-benzodioxole (methylenedioxyphenyl) motif are known to undergo CYP450-mediated ring opening to catechol metabolites, a potential toxicological liability [2]. This compound, with its direct N-aryl benzodioxole attachment and the electron-withdrawing thiadiazole carboxamide, provides a useful substrate for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocyte incubations) to quantify the intrinsic clearance attributable to the methylenedioxy group in this specific electronic environment. Results can inform go/no-go decisions for benzodioxole-containing lead series.

Computational Chemistry Benchmark for Virtual Screening Validation

Given its well-defined structure, moderate complexity (MW 263.27, 2 rotatable bonds, 6 HBA, 1 HBD), and the availability of a close analog (BTP2) with published bioactivity data [1], this compound can serve as a test case for validating docking pose predictions, free energy perturbation (FEP) calculations, or pharmacophore model development targeting the CRAC channel Orai1/STIM1 interface. The large physicochemical gap between this compound and BTP2 provides a stringent test for computational methods claiming scaffold-hopping capability.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.